molecular formula C21H26N2O3S B2844211 2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921925-23-7

2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2844211
CAS No.: 921925-23-7
M. Wt: 386.51
InChI Key: YGFUYDDNGISGMX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield α-cyanation products .

Scientific Research Applications

2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in the body, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in disease states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-12-16(2)20(17(3)13-15)21(24)22-9-11-27(25,26)23-10-8-18-6-4-5-7-19(18)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUYDDNGISGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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